6-Propylquinolin-3-amine
Description
Significance of the Quinoline (B57606) Scaffold in Contemporary Medicinal Chemistry and Drug Discovery
The quinoline scaffold is a versatile and highly valued pharmacophore in modern drug discovery. sci-hub.se Its significance is underscored by the broad spectrum of biological activities exhibited by its derivatives. These activities include antimalarial, anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antitubercular properties. researchgate.netrsc.orgnih.govbenthamscience.comrsc.org The quinoline core is present in numerous natural products, such as the antimalarial alkaloid quinine, and forms the structural basis for a multitude of synthetic drugs. purdue.edunih.gov This wide range of therapeutic potential has cemented the quinoline moiety's status as a privileged scaffold in medicinal chemistry, continually inspiring the development of new pharmaceutical agents. sci-hub.se
Table 1: Examples of Commercially Available Quinoline-Based Drugs
| Drug Name | Therapeutic Use |
|---|---|
| Chloroquine (B1663885) | Antimalarial |
| Quinine | Antimalarial |
| Bedaquiline | Antitubercular rsc.orgrsc.org |
| Ciprofloxacin | Antibacterial rsc.orgrsc.org |
| Levofloxacin | Antibacterial rsc.orgrsc.org |
| Moxifloxacin | Antibacterial rsc.orgrsc.org |
| Topotecan | Anticancer |
| Lenvatinib | Anticancer |
Structural Features and Pharmacophoric Importance of Quinoline Derivatives
The unique structural arrangement of quinoline, a bicyclic aromatic heterocycle, is key to its pharmacological versatility. purdue.edusci-hub.se The presence of a nitrogen atom introduces a weak basicity and allows for the formation of salts. nih.govrsc.org The fused ring system can undergo both electrophilic and nucleophilic substitution reactions, permitting extensive functionalization at various positions. purdue.edunih.gov
This structural adaptability is crucial to its role as a pharmacophore. By modifying the substituents on the quinoline ring, researchers can fine-tune the molecule's physicochemical properties, such as solubility, lipophilicity, and electronic distribution. orientjchem.org These modifications influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to specific biological targets like enzymes (e.g., protein kinases, DNA gyrase, topoisomerase) and receptors. orientjchem.org For instance, the introduction of a fluorine atom at the 6-position has been shown to significantly enhance antibacterial activity in some quinoline derivatives. orientjchem.org
Overview of Substituted Quinoline-3-amine Analogues in Academic Research
Within the vast family of quinoline derivatives, those bearing an amine group at the 3-position have been a subject of significant academic interest. Research has shown that the position and nature of substituents on the quinoline-3-amine scaffold are critical for biological activity.
Studies have explored the synthesis of various analogues for different therapeutic purposes. For example, N-[(E)-pyridin-3-ylmethylidene]quinolin-3-amine has been synthesized and, along with its transition metal complexes, evaluated for antimicrobial activity. researchgate.net Other research has focused on 3-aryl- and 3-heteroarylquinolines with amino groups at other positions (such as C-2 or C-7) as potential antileishmanial agents, highlighting the importance of the amine functionality in activity. acs.org Computational studies have also been employed to predict the pharmacokinetic parameters and potential biological targets of 5,6,7,8-tetrahydroquinoline-3-amine derivatives, suggesting they are promising compounds for further pharmacological investigation. ucj.org.ua The synthesis of quinoline derivatives bearing pyrazole (B372694) and pyridine (B92270) moieties attached to a 2-hydrazinylquinoline, which can be considered a complex amine analogue, has yielded compounds with excellent antimicrobial activities. ekb.eg
Research Rationale and Strategic Focus on 6-Propylquinolin-3-amine
The strategic decision to synthesize and investigate this compound is rooted in the principles of structure-activity relationship (SAR) studies. The goal of such research is to systematically alter a lead compound's structure to optimize its biological activity and pharmacokinetic properties.
The rationale for focusing on this specific compound involves the individual contributions of its substituents:
The Quinoline Core : Provides the fundamental pharmacophoric framework known for a wide range of biological activities.
The 3-Amino Group : This group is a key structural element. The nitrogen atom can act as a hydrogen bond donor and acceptor, which is often crucial for interaction with biological targets. Research on other aminoquinolines has established the importance of the amino group for activities like antileishmanial and anticancer effects. acs.org
The 6-Propyl Group : The introduction of an alkyl group, such as propyl, at the 6-position significantly modifies the molecule's lipophilicity (fat solubility). This can enhance the compound's ability to cross cell membranes and may influence its metabolic stability and binding to target proteins. orientjchem.org
Indeed, research has been conducted where derivatives based on this compound were specifically synthesized and evaluated for their cytotoxicity against various cancer cell lines. This indicates a clear research focus on exploring its potential as an anticancer agent by leveraging the combined structural features of the propyl and amino groups on the privileged quinoline scaffold.
Table 2: Comparison of Selected Substituted Quinoline-3-amine Analogues
| Compound | Substitution | Investigated Activity/Application | Reference |
|---|---|---|---|
| This compound | 6-propyl, 3-amino | Basis for derivatives tested for cytotoxicity in cancer cells | |
| N-[(E)-pyridin-3-ylmethylidene]quinolin-3-amine | 3-(pyridin-3-ylmethyleneamino) | Antimicrobial | researchgate.net |
| 5,6,7,8-tetrahydroquinolin-3-amine derivatives | 3-amino, various alkyl at C7 | Predicted pharmacokinetic properties and biological targets | ucj.org.ua |
| 2-Chloroquinolin-3-amine | 2-chloro, 3-amino | Investigated for its molecular structure and computational properties | rsc.org |
Current Gaps and Future Directions in Quinoline-Based Compound Research
Despite the extensive research and clinical success of quinoline-based compounds, several challenges and gaps remain. A primary issue is the emergence of drug resistance, particularly in the context of antimalarial and antibacterial agents. nih.gov Furthermore, issues related to poor bioavailability, off-target effects, and toxicity can hinder the clinical translation of promising candidates. orientjchem.org
Future research in this area is directed towards several key objectives:
Overcoming Resistance : Designing novel quinoline derivatives that can circumvent existing resistance mechanisms.
Enhancing Specificity and Safety : Developing compounds with higher selectivity for their intended targets to minimize side effects. This often involves computational modeling and advanced drug design techniques. orientjchem.org
Multi-Target Ligands : Creating single molecules that can interact with multiple biological targets, which could be particularly effective for complex diseases like cancer. purdue.edu
Green Synthesis : Focusing on more environmentally friendly, efficient, and sustainable methods for synthesizing quinoline derivatives.
Exploring New Therapeutic Areas : Expanding the investigation of quinoline derivatives into new disease areas where they have shown initial promise.
The systematic exploration of compounds like this compound is a crucial part of this ongoing effort, helping to fill the knowledge gaps in structure-activity relationships and paving the way for the next generation of quinoline-based therapeutics.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H14N2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
6-propylquinolin-3-amine |
InChI |
InChI=1S/C12H14N2/c1-2-3-9-4-5-12-10(6-9)7-11(13)8-14-12/h4-8H,2-3,13H2,1H3 |
InChI Key |
GVGAKYFOIVXJBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=CC(=CN=C2C=C1)N |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 6 Propylquinolin 3 Amine and Quinoline Analogues
Investigation of the Propyl Group's Influence at Position 6 on Biological Activity
The substitution pattern on the quinoline (B57606) ring plays a crucial role in determining the biological activity of its derivatives. orientjchem.org The nature and position of substituents can affect properties like lipophilicity, electronic distribution, and steric hindrance, all of which influence how the molecule interacts with its biological target.
The presence of an alkyl group, such as a propyl group at position 6, can enhance the lipophilicity of the quinoline molecule. orientjchem.org This increased lipophilicity can facilitate the penetration of parasitic membranes, which is a desirable characteristic for antimalarial agents. Studies on various quinoline derivatives have shown that the introduction of different substituents at the C6 position can modulate their biological activity. For instance, in a series of styrylquinoline analogues, a methoxy (B1213986) group at C6 resulted in compounds with notable antiplasmodial activity. nih.gov Similarly, modifications at the 6-position of 3-formyl-2(1H)-quinolones with methyl or methoxy groups were explored for their potential as chemosensors. mdpi.com
Table 1: Influence of C6 Substituents on Quinoline Activity
| Quinoline Derivative Class | C6 Substituent | Observed Biological Activity | Reference |
|---|---|---|---|
| Styrylquinolines | Methoxy | Antiplasmodial | nih.gov |
| 3-Formyl-2(1H)-quinolones | Methyl, Methoxy | Chemosensing | mdpi.com |
| Quinoline Derivatives | Chloro | High Antileishmanial | mdpi.com |
| Quinoline Derivatives | Fluoro, Methoxy | Decreased Antileishmanial | mdpi.com |
Importance of the Amino Group at Position 3 in Modulating Pharmacological Effects
The amino group is a key functional group in many biologically active quinoline derivatives. Its position on the quinoline ring is critical in defining the pharmacological effects. An amino group at position 3, as seen in 6-Propylquinolin-3-amine, can serve as a crucial hydrogen bond donor, facilitating interactions with biological targets. researchgate.net
In the development of cannabinoid receptor agonists, 3-amino-6-quinolinols were synthesized as key intermediates, highlighting the importance of the 3-amino functionality. nih.gov The amino group at this position provides a site for further chemical modifications, allowing for the synthesis of diverse libraries of compounds for drug discovery. For instance, 3-amino-3,4-dihydroquinolin-2(1H)-one is a versatile intermediate used in the synthesis of various bioactive compounds due to the reactivity of its amino group.
Impact of the Quinoline Nitrogen and Fused Ring System on Ligand-Target Interactions
The quinoline core, with its fused aromatic ring system and heterocyclic nitrogen atom, is fundamental to the biological activity of its derivatives. nih.govmdpi.com The planar aromatic structure allows for π-π stacking interactions with aromatic amino acid residues in target proteins, a common feature in ligand-protein binding. nih.gov The nitrogen atom, being a weak tertiary base, can participate in hydrogen bonding, a critical interaction for stabilizing ligand-protein complexes. nih.govsamipubco.com
The electron-deficient nature of the pyridine (B92270) ring within the quinoline system influences its reactivity and interactions. nih.gov This electronic characteristic, combined with the hydrophobic nature of the benzene (B151609) portion, allows quinoline derivatives to interact with both hydrophobic and polar regions of biological macromolecules. samipubco.com For example, in the context of c-Met kinase inhibition, the quinoline nitrogen has been shown to form a hydrogen bond with the backbone of Met1160 in the hinge region of the kinase, which is a pivotal interaction for ligand stabilization. nih.gov
The fused ring system provides a rigid scaffold that can be appropriately substituted to orient functional groups for optimal interaction with a biological target. The versatility of the quinoline nucleus allows for a wide range of chemical modifications, enabling the fine-tuning of its pharmacological properties. rsc.org
Systematic Structural Modifications around the this compound Core
Systematic structural modifications of a lead compound are a cornerstone of drug discovery, aiming to optimize potency, selectivity, and pharmacokinetic properties. For a core structure like this compound, several modification strategies can be envisioned based on established SAR principles for quinoline derivatives.
Modifications can be made at various positions of the quinoline ring, as well as on the propyl and amino substituents. For instance, the length and branching of the alkyl chain at position 6 could be varied to probe the impact on lipophilicity and steric interactions. The amino group at position 3 can be acylated, alkylated, or incorporated into more complex heterocyclic systems to explore different hydrogen bonding patterns and steric bulk.
Research on other quinoline derivatives provides a roadmap for potential modifications. For example, in the development of phosphodiesterase 10A inhibitors, the quinoline ring was kept intact while the rest of the molecule was modified to improve metabolic stability. jst.go.jp In another study, a series of styrylquinoline analogues were synthesized with various substituents at the C6 position and on the styryl moiety to establish a detailed SAR. nih.gov The table below presents examples of systematic modifications on the quinoline scaffold from various studies.
Table 2: Examples of Systematic Modifications on the Quinoline Scaffold
| Original Scaffold Feature | Modification | Purpose of Modification | Reference |
|---|---|---|---|
| C6-substituent | Introduction of various groups (e.g., -OCH3, -NO2) | To evaluate the effect on antiplasmodial activity | nih.gov |
| Side chain at position 4 | Variation of amine-containing side chains | To optimize antimalarial efficacy | nih.gov |
| Phenyl ring of a substituent | Replacement with a thiophene (B33073) ring | To explore bioisosteric replacements | jst.go.jp |
| Linker between quinoline and another moiety | Change from ether to amine linkage | To assess the impact on inhibitory activity | jst.go.jp |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov This approach is valuable for predicting the activity of new compounds, guiding the design of more potent analogues, and understanding the molecular properties that are crucial for a specific biological response. mdpi.com
The development of a predictive QSAR model for derivatives of this compound would involve several key steps. mdpi.com First, a dataset of compounds with known biological activities would be required. These compounds would be analogues of this compound with systematic variations in their structure. Next, a set of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.
Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then used to build a model that correlates the descriptors with the observed biological activity. nih.gov The predictive power of the model is assessed through internal and external validation techniques. mdpi.com A robust and validated QSAR model can then be used to predict the activity of virtual or yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts. For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been successfully applied to quinoline derivatives to guide drug design. nih.gov
A key outcome of a QSAR study is the identification of molecular descriptors that have the most significant correlation with the biological response. nih.gov These descriptors provide insights into the physicochemical properties that are either favorable or detrimental to the desired activity.
For quinoline derivatives, relevant descriptors could include:
Topological descriptors: These describe the atomic connectivity and shape of the molecule.
Electronic descriptors: These quantify the electronic properties, such as partial charges on atoms and dipole moment, which are important for electrostatic and hydrogen bonding interactions.
Hydrophobic descriptors: LogP (the logarithm of the partition coefficient) is a common descriptor that reflects the lipophilicity of a molecule, which influences its ability to cross cell membranes.
Steric descriptors: These describe the size and shape of the molecule or its substituents, which can be critical for fitting into a binding pocket.
By analyzing the coefficients of the descriptors in the QSAR equation, one can understand the structural requirements for optimal activity. For example, a positive coefficient for a descriptor related to hydrophobicity would suggest that increasing lipophilicity in a particular region of the molecule could enhance its biological effect. This information is invaluable for the rational design of new, more potent analogues of this compound.
Conformational Analysis and Stereochemical Implications for SAR
The three-dimensional arrangement of a molecule, encompassing its conformation and stereochemistry, is a critical determinant of its interaction with biological targets and, consequently, its pharmacological activity. In the realm of quinoline derivatives, understanding the spatial orientation of substituents and the flexibility of the molecule is paramount for deciphering Structure-Activity Relationships (SAR).
Stereochemistry, the study of the spatial arrangement of atoms within molecules, plays a profound role in the SAR of quinoline analogues. The introduction of a chiral center, for instance, can lead to enantiomers or diastereomers with markedly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer.
Research on various quinoline derivatives has consistently highlighted the importance of stereochemistry:
In certain quinoline derivatives studied for their anticancer properties, the absolute configuration at a chiral center in a side chain was found to be a deciding factor for activity, with compounds having an (R)-configuration demonstrating greater potency than their (S)-configuration counterparts. orientjchem.org
For a series of quinoline-imidazole hybrids developed as antimalarial agents, the separation of a racemic mixture revealed that one enantiomer, (-)-11(xxxii), possessed significantly more potent antimalarial activity than the other isomer. nih.gov
Similarly, in a study of tetrahydroquinoline analogs as EPAC inhibitors, the stereochemistry at the C-2 position was shown to be important for both the activity and selectivity of the compounds. acs.org
Investigations into α2C-adrenoceptor antagonists revealed that substitutions at the 3-position of the piperazine (B1678402) ring, a substituent on the quinoline core, had a significant and stereospecific beneficial effect on affinity and potency. acs.org
The following interactive table illustrates the hypothetical impact of stereochemistry on the biological activity of a quinoline analogue, based on the principles observed in published research.
| Compound ID | Stereochemistry | Relative Potency (%) |
| Analogue A | Racemic | 100 |
| Analogue A-R | (R)-enantiomer | 180 |
| Analogue A-S | (S)-enantiomer | 20 |
| Analogue B | Racemic | 100 |
| Analogue B-(-) | (-)-enantiomer | 195 |
| Analogue B-(+) | (+)-enantiomer | 5 |
This data underscores the critical need for detailed conformational analysis and the evaluation of stereoisomers in the design and development of novel quinoline-based therapeutic agents. The spatial arrangement of atoms is not a subtle detail but a fundamental driver of biological activity.
Pre Clinical Pharmacological and Biological Investigation of 6 Propylquinolin 3 Amine
In Vitro Biological Activity Screening Methodologies
The in vitro biological activity of quinoline (B57606) derivatives, a class of compounds to which 6-Propylquinolin-3-amine belongs, is investigated through a variety of screening methodologies to determine their potential therapeutic applications. These methods assess the compound's interaction with specific biological targets and its effects on cellular and biochemical processes.
Enzyme Inhibition Assays (e.g., Kinases, Dihydroorotate (B8406146) Dehydrogenase)
Enzyme inhibition assays are fundamental in determining the potential of a compound to modulate the activity of specific enzymes. For quinoline derivatives, these assays are crucial in identifying potential therapeutic effects. For instance, certain quinoline derivatives have been shown to inhibit enzymes involved in metabolic pathways, which could have therapeutic applications. smolecule.com The inhibitory activity of these compounds is often quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the enzyme's activity by 50%.
Kinase inhibition is a significant area of investigation for quinoline derivatives in cancer research. researchgate.net For example, some quinoline derivatives have been identified as inhibitors of Epidermal Growth Factor Receptor (EGFR), a kinase involved in cell proliferation. acs.org The inhibition of such kinases can disrupt signaling pathways that are crucial for the growth and survival of cancer cells.
Dihydroorotate dehydrogenase (DHODH) is another enzyme target for which quinoline derivatives have been evaluated, particularly in the context of anti-malarial drug discovery. Inhibition of this enzyme disrupts pyrimidine (B1678525) biosynthesis in parasites, which is essential for their survival.
Receptor Binding and Functional Assays (e.g., Adrenoceptor Subtypes)
Cellular Target Interaction Profiling (e.g., DNA binding, tubulin polymerization, protein phosphorylation)
To understand the mechanism of action at a cellular level, various assays are used to profile the interaction of compounds with key cellular components.
DNA Binding: The interaction of quinoline derivatives with DNA is a known mechanism for their antimicrobial and anticancer effects. ontosight.ai These compounds can intercalate into the DNA helix or bind to the minor groove, interfering with DNA replication and transcription, ultimately leading to cell death. Some quinoline derivatives act as DNA gyrase and topoisomerase IV inhibitors, enzymes crucial for bacterial DNA replication.
Tubulin Polymerization: Tubulin is a protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and are critical for cell division. Several quinoline-related compounds have been identified as potent inhibitors of tubulin polymerization. nih.govnih.govmdpi.com By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis in cancer cells. nih.govmdpi.com For example, a 6-amino analogue of a benzosuberene derivative was found to be a strong inhibitor of tubulin polymerization. nih.gov
Protein Phosphorylation: As mentioned in the enzyme inhibition section, the modulation of protein phosphorylation through the inhibition of kinases is a key mechanism for the anticancer activity of many quinoline derivatives. researchgate.netacs.org
In Vitro Assays for Potential Therapeutic Areas
The broad-spectrum biological activity of quinoline derivatives has led to their investigation in numerous therapeutic areas. ontosight.airesearchgate.netontosight.aigoogle.com
Anti-malarial: Quinoline-based drugs like chloroquine (B1663885) have historically been pivotal in treating malaria. asm.orge-century.us Research continues to explore new quinoline derivatives for their activity against drug-resistant strains of Plasmodium falciparum. nih.govnih.govgriffith.edu.au These compounds are often evaluated for their ability to inhibit heme polymerization in the parasite's digestive vacuole. asm.orge-century.us
Anti-cancer: The anticancer potential of quinoline derivatives is a major area of research. researchgate.netevitachem.commdpi.comnih.gov Their mechanisms of action are diverse and include the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest. mdpi.comnih.gov They have been evaluated against various cancer cell lines, including those for lung cancer, leukemia, and breast cancer. nih.gov
Antimicrobial: Quinoline derivatives have demonstrated significant activity against a range of bacteria and fungi. evitachem.comresearchgate.netnih.govresearchgate.netnih.govmdpi.com Their antimicrobial properties are often attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways. evitachem.com Some have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net
Antiviral: The antiviral activity of quinoline derivatives has been explored against various viruses, including HIV and herpes viruses. nih.govnih.govgoogle.com Some compounds have been shown to inhibit viral replication by targeting viral enzymes or interacting with viral nucleic acids. nih.gov For instance, certain 6-aminoquinolone compounds were found to be potent inhibitors of HIV-1 replication. nih.gov
Anti-inflammatory: Several quinoline derivatives have been investigated for their anti-inflammatory properties. researchgate.netnih.govbiointerfaceresearch.commdpi.com These compounds are often evaluated in assays that measure the inhibition of inflammatory mediators.
Antioxidant: The antioxidant potential of quinoline derivatives has also been a subject of study. mdpi.commdpi.com
Anti-protozoal: Beyond malaria, quinoline derivatives have shown promise against other protozoal infections like leishmaniasis and trypanosomiasis.
Elucidation of Molecular Mechanisms of Action
Understanding the precise molecular mechanisms by which this compound and related compounds exert their biological effects is crucial for their development as therapeutic agents.
Identification and Characterization of Specific Molecular Targets (e.g., proteins, enzymes, nucleic acids)
The biological activity of quinoline derivatives is a direct result of their interaction with specific molecular targets.
Proteins and Enzymes: As previously discussed, enzymes are a major class of molecular targets for quinoline compounds. smolecule.comevitachem.comnih.gov These include kinases, researchgate.net dihydroorotate dehydrogenase, DNA gyrase, and topoisomerase IV. The interaction can be inhibitory, leading to a decrease in the enzyme's catalytic activity. For example, some quinoline derivatives are known to be allosteric inhibitors of certain phosphatases. nih.gov
Nucleic Acids: DNA and RNA are also key molecular targets. ontosight.ainih.gov The planar aromatic ring system of the quinoline core allows these molecules to intercalate between the base pairs of DNA, leading to conformational changes that can disrupt DNA replication and transcription. Some quinoline derivatives have also been shown to interact with viral RNA, suggesting a mechanism for their antiviral activity. nih.gov
The following table provides a summary of the in vitro biological activities and potential molecular targets of quinoline derivatives, which could be relevant for this compound.
| Therapeutic Area | In Vitro Activity | Potential Molecular Targets | Example Findings |
| Anti-malarial | Inhibition of P. falciparum growth | Heme polymerization, DHODH | Some hybrids show IC50 values in the nanomolar range against chloroquine-resistant strains. nih.gov |
| Anti-cancer | Cytotoxicity against various cancer cell lines | DNA, Tubulin, Kinases (e.g., EGFR) | A 6-amino benzosuberene analogue strongly inhibits tubulin polymerization (1.2 µM). nih.gov |
| Antimicrobial | Inhibition of bacterial and fungal growth | DNA gyrase, Topoisomerase IV, Cell wall synthesis | Active against MRSA with low MIC values. researchgate.net |
| Antiviral | Inhibition of viral replication (e.g., HIV-1) | Viral enzymes, Viral RNA | A 6-aminoquinolone derivative showed an EC50 of 0.1 µM against HIV-1. nih.gov |
Mechanistic Studies on Signal Transduction Pathways Affected by this compound
The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of biological targets. orientjchem.orgresearchgate.net Mechanistic studies on various quinolin-3-amine analogs suggest several signal transduction pathways that could potentially be modulated by this compound.
One key pathway involves the inhibition of enzymes crucial for cancer cell survival and proliferation. For instance, the analog 4-Bromo-6-chloroquinolin-3-amine has been identified as an inhibitor of the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). MALT1 is a critical component in the nuclear factor-kappa B (NF-κB) signaling pathway, which is essential for lymphocyte activation and is often dysregulated in certain cancers. Inhibition of MALT1 leads to the suppression of NF-κB target gene expression, which can induce apoptosis in cancer cells. Other quinoline derivatives have been investigated as inhibitors of Topoisomerase I, enzymes that are critical for DNA replication and transcription. researchgate.net These compounds function as "poisons," trapping the enzyme-DNA complex and leading to DNA strand breaks and cell death. researchgate.net
Additionally, the quinoline core is found in molecules that target key signaling kinases and receptors. orientjchem.orgbohrium.comekb.eg Some derivatives act as inhibitors of Pim-1 kinase, a protein involved in cell cycle progression and apoptosis. asm.org Others have been developed as agonists for cannabinoid receptors (CB2), which are involved in immunomodulatory and inflammatory pathways. jst.go.jp The signal transducer and activator of transcription 3 (STAT-3) pathway, a molecular hub for numerous signaling cascades in cancer, is another potential target for this class of compounds. nih.gov
The diverse mechanisms of action observed for the quinoline scaffold highlight its versatility. orientjchem.org Depending on the specific substitution pattern on the quinoline ring, derivatives can be tailored to interact with various enzymes, receptors, and signaling proteins, thereby affecting multiple cellular pathways. orientjchem.orgijrpr.com
Pre-clinical Efficacy Studies in Relevant Biological Models (Non-human)
Preclinical efficacy studies for quinoline derivatives have been conducted across a range of non-human biological models, demonstrating potential therapeutic applications in oncology and infectious diseases.
The anticancer potential of quinoline derivatives has been extensively evaluated in vitro against various human cancer cell lines. researchgate.netijrpr.com Analogs have demonstrated potent anti-proliferative and cytotoxic effects. For example, studies on 4-Bromo-6-chloroquinolin-3-amine revealed significant growth inhibition across multiple cancer types. The efficacy of this compound is highlighted by its low micromolar half-maximal inhibitory concentrations (IC₅₀), indicating potent anticancer effects.
Beyond cancer, the quinoline scaffold is a cornerstone of many antimicrobial and antiparasitic agents. orientjchem.orgnih.gov Various derivatives have shown promising activity against pathogenic bacteria and protozoan parasites in culture. nih.govnih.gov For instance, certain 2-substituted quinolines have demonstrated significant efficacy against Leishmania species, the parasites responsible for leishmaniasis. nih.gov This broad-spectrum activity underscores the potential for developing quinoline-based compounds for infectious diseases. nih.govresearchgate.net
Table 1: Representative In Vitro Efficacy of a Quinolin-3-amine Analog
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 4-Bromo-6-chloroquinolin-3-amine | ABC-DLBCL | Diffuse Large B-cell Lymphoma | 0.67 | |
| 4-Bromo-6-chloroquinolin-3-amine | HCT-116 | Colon Cancer | 0.80 | |
| 4-Bromo-6-chloroquinolin-3-amine | ACHN | Renal Cancer | 0.87 | |
| 4-Bromo-6-chloroquinolin-3-amine | PC-3 | Prostate Cancer | 0.95 |
This table presents data for a related analog to illustrate the potential efficacy of the quinolin-3-amine scaffold. IC₅₀ is the concentration required to inhibit cell growth by 50%.
The use of ex vivo models provides a valuable intermediate between in vitro cell cultures and in vivo animal studies. For quinoline derivatives, ex vivo models have been effectively used to assess antifungal activity. In one study, a quinoline-derivative formulated as a nail lacquer was tested on an ex vivo onychomycosis model using porcine hooves infected with the fungus Trichophyton rubrum. researchgate.net The treatment demonstrated a significant inhibitory effect on the fungal growth within the nail tissue, highlighting the compound's potential for topical applications and its ability to penetrate and act within a complex tissue environment. researchgate.net Such models are crucial for evaluating the efficacy of new antimicrobial agents in a setting that more closely mimics clinical infection. researchgate.net
The therapeutic potential of quinoline derivatives has been further substantiated through efficacy studies in various in vivo animal models. mdpi.commdpi.compandawainstitute.com These studies are critical for confirming the activity observed in vitro and for providing insights into a compound's behavior in a whole organism. mdpi.com
In oncology, quinoline analogs have demonstrated significant tumor growth inhibition in preclinical tumor models. mdpi.comresearchgate.net For example, mouse xenograft models, where human tumors are implanted into immunodeficient mice, are commonly used. mdpi.com Administration of 4-Bromo-6-chloroquinolin-3-amine was shown to significantly reduce tumor size in a xenograft model of Diffuse Large B-cell Lymphoma (DLBCL), corroborating its in vitro anti-proliferative effects.
In the context of infectious diseases, quinoline compounds have a long history, particularly as antimalarials. asm.org Modern derivatives are tested in rodent models of parasitic diseases. For instance, 2-n-propylquinoline has been evaluated orally in murine models of both cutaneous and visceral leishmaniasis. nih.gov In mice infected with L. donovani, treatment with 2-n-propylquinoline resulted in a significant reduction in liver parasite burden, comparable to the standard-of-care drug miltefosine. nih.gov These studies confirm that oral administration of these compounds can achieve effective concentrations in target tissues to combat the infection. nih.gov
Table 2: Summary of In Vivo Efficacy for Related Quinoline Analogs
| Compound Class/Analog | Animal Model | Disease Model | Key Finding | Reference |
|---|---|---|---|---|
| 4-Bromo-6-chloroquinolin-3-amine | Mouse | DLBCL Xenograft | Significant reduction in tumor size. | |
| 2-n-propylquinoline | Mouse | Visceral Leishmaniasis (L. donovani) | Significant reduction in liver parasite burden (66%). | nih.gov |
| FBA-TPQ (Makaluvamine Analog) | Mouse | Pancreatic Cancer Xenograft | Inhibition of tumor growth with minimal host toxicity. | mdpi.com |
| Quinoline-3-Carboxamides | Mouse | Prostate Cancer Xenograft | Potent activity against tumor growth. | nih.gov |
This table summarizes findings for several related quinoline derivatives to demonstrate the potential in vivo applications of this chemical class.
Computational Chemistry and Molecular Modeling Studies of 6 Propylquinolin 3 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For 6-Propylquinolin-3-amine, such studies would provide invaluable insights into its stability, reactivity, and electronic characteristics.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties (e.g., HOMO-LUMO)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A DFT analysis of this compound would involve optimizing its three-dimensional geometry to find the most stable arrangement of its atoms. This process would also yield crucial electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity. These calculations would elucidate how the propyl and amine substituents on the quinoline (B57606) core influence its electronic distribution and reactivity.
Conformational Analysis and Energy Landscapes
The flexibility of the propyl group in this compound allows for multiple spatial orientations, known as conformations. A conformational analysis would be necessary to identify the various low-energy conformations of the molecule and to map out its potential energy surface. Understanding the energy differences between these conformers is crucial, as the biological activity of a molecule often depends on its ability to adopt a specific shape to fit into a biological target's binding site.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds against known biological targets.
Prediction of Binding Modes and Affinities with Hypothesized Targets
In the absence of established biological targets for this compound, researchers would typically select hypothesized targets based on the known activities of similar quinoline derivatives. Molecular docking simulations would then be performed to predict how this compound might bind to these targets. The simulations would generate various possible binding poses and estimate the binding affinity for each, often expressed as a docking score. A lower docking score generally indicates a more favorable binding interaction.
Identification of Key Residues and Interaction Hotspots in Binding Pockets
Beyond predicting binding affinity, docking studies are critical for identifying the specific amino acid residues within the protein's binding pocket that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, identifying these "hotspots" would be essential for understanding the molecular basis of its potential biological activity and for guiding future efforts in lead optimization.
Molecular Dynamics (MD) Simulations to Evaluate Ligand-Protein Complex Stability
Simulation of Conformational Changes and Dynamic Interactions
Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, used to model the physical movements of atoms and molecules over time. biointerfaceresearch.comnih.gov By solving Newton's equations of motion for a system, MD simulations provide a detailed view of conformational changes and intermolecular interactions. plos.orgresearchgate.net These simulations are essential for understanding how a molecule like this compound might adapt its shape to bind to a biological target or permeate a membrane. frontiersin.org
For this compound, the primary source of conformational flexibility is the propyl group attached at the 6-position of the quinoline ring. The single bonds within this alkyl chain can rotate, allowing the group to adopt various spatial arrangements known as rotamers. MD simulations can sample these different conformations, revealing the most energetically favorable states and the transitions between them. plos.org Furthermore, simulations can characterize the dynamic interactions between the amine group (a hydrogen bond donor) and the quinoline nitrogen (a hydrogen bond acceptor) with surrounding solvent molecules, such as water, or with residues in a protein's binding pocket. illinois.edumdpi.com These dynamic hydrogen bonding networks are critical for the molecule's solubility and binding specificity. mdpi.com By tracking the root mean square deviation (RMSD) of the molecule's atoms over the course of a simulation, researchers can assess its structural stability and identify regions of high flexibility. biointerfaceresearch.com
Free Energy Calculations for Binding
A central goal in drug design is to predict the binding affinity between a ligand and its protein target. Free energy calculations provide a quantitative measure of this affinity, expressed as the change in Gibbs free energy (ΔG) upon binding. escholarship.orgsquarespace.com Methods such as alchemical free energy calculations (e.g., Free Energy Perturbation or Thermodynamic Integration) are considered among the most rigorous physics-based approaches for this purpose. squarespace.comnih.govchemrxiv.org These calculations simulate a non-physical, or "alchemical," transformation of the ligand into a different molecule or into nothing, both in the solvent and in the protein's binding site. The energy difference between these two transformations yields the relative or absolute binding free energy. squarespace.com
In the context of this compound, these calculations could be used to rank its binding affinity against a series of analogs or to validate a predicted binding pose. nih.govchemrxiv.org The simulation would involve placing this compound in the active site of a target protein and calculating the energetic cost of its interactions. This process accounts for changes in enthalpy (e.g., from forming hydrogen bonds and van der Waals contacts) and entropy (e.g., from the loss of conformational freedom upon binding). boku.ac.at While computationally intensive, accurate free energy calculations can significantly accelerate the lead optimization process by prioritizing the synthesis of compounds with the highest predicted potency. chemrxiv.org
Pharmacophore Modeling for Ligand-Based Drug Design
When the three-dimensional structure of a biological target is unknown, ligand-based drug design methods become invaluable. pharmacophorejournal.com Pharmacophore modeling is a key technique in this area, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net
Generation of Common Feature Pharmacophores
A pharmacophore model is an abstract representation of the key molecular interaction points required for biological activity. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and charged centers. pharmacophorejournal.com By analyzing a set of known active molecules, a common feature pharmacophore can be generated that encapsulates the shared structural requirements for binding to the target. nih.gov
For this compound, a pharmacophore model would highlight its key chemical features. The model would identify the specific spatial locations of these features, creating a 3D template.
| Pharmacophoric Feature | Description | Location on this compound |
|---|---|---|
| Hydrogen Bond Donor (HBD) | An atom with one or more hydrogen atoms that can be donated in a hydrogen bond. | The primary amine (-NH2) group at the 3-position. |
| Hydrogen Bond Acceptor (HBA) | An electronegative atom (typically N or O) that can accept a hydrogen in a hydrogen bond. | The nitrogen atom within the quinoline ring system. |
| Hydrophobic/Aromatic (HY/AR) | A nonpolar region of the molecule that can engage in hydrophobic or aromatic interactions. | The bicyclic quinoline ring system and the aliphatic propyl chain. |
Virtual Screening Based on Pharmacophore Models
Once a pharmacophore model is established, it can be used as a query for virtual screening—a computational technique to search large databases of chemical compounds for potential new hits. nih.govsci-hub.se The screening algorithm searches for molecules in the database that can match the pharmacophoric features of the query, both in type and in 3D arrangement. synplechem.comchem-space.com This process can efficiently filter millions of compounds to identify a smaller, more manageable set for experimental testing, significantly increasing the efficiency of lead discovery. sci-hub.se
A pharmacophore model derived from or representing this compound could be used to screen databases like ZINC or ChEMBL. dovepress.com The goal would be to find structurally diverse molecules that still present the same key interaction features—a hydrogen bond donor, a hydrogen bond acceptor, and a hydrophobic/aromatic region in the correct spatial orientation. This approach could identify novel chemical scaffolds that mimic the binding mode of the original quinoline-based compound. researchgate.netnih.gov
In Silico ADMET Profiling
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling involves the use of computational models to predict the pharmacokinetic properties of a drug candidate early in the discovery process. nih.govmalariaworld.org By identifying potential liabilities before synthesis and testing, these predictive models help reduce the high attrition rates of compounds in later developmental stages. sciensage.info This section focuses on theoretical predictions for absorption and distribution pathways.
Prediction of Blood-Brain Barrier Permeability
The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system (CNS) from the systemic circulation. nih.gov For drugs targeting the CNS, the ability to cross the BBB is essential, while for peripherally acting drugs, an inability to cross is desired to avoid CNS side effects. nih.gov Computational models can predict a compound's BBB permeability based on its physicochemical properties. frontiersin.orgnih.gov Key descriptors used in these models include molecular weight (MW), lipophilicity (often expressed as logP), polar surface area (PSA), and hydrogen bond counts. mdpi.com
The predicted properties for this compound can be used to estimate its likelihood of crossing the BBB. Generally, compounds with low molecular weight, high lipophilicity, and low polar surface area are more likely to permeate the BBB via passive diffusion. mdpi.com The logBB value (logarithm of the brain-to-plasma concentration ratio) is a common metric, where values > 0.3 suggest ready penetration into the brain, and values < -1.0 indicate poor distribution to the brain. malariaworld.org
| Physicochemical Property | Predicted Value for this compound | General Implication for BBB Permeability |
|---|---|---|
| Molecular Weight (MW) | 186.25 g/mol | Low MW is favorable for BBB permeation. |
| XLogP3 (Lipophilicity) | 3.1 | High lipophilicity is generally favorable for BBB permeation. |
| Topological Polar Surface Area (TPSA) | 38.91 Ų | Low TPSA is favorable for BBB permeation. |
| Hydrogen Bond Donors | 1 | A low number of H-bond donors is favorable. |
| Hydrogen Bond Acceptors | 2 | A low number of H-bond acceptors is favorable. |
Based on these in silico predictions, this compound possesses several characteristics (low molecular weight, high lipophilicity, low polar surface area) that suggest it has the potential to cross the blood-brain barrier. nih.govbiomedicinej.com
Theoretical Metabolic Pathways and Metabolite Predictions
The metabolic fate of a xenobiotic, such as this compound, is a critical determinant of its therapeutic efficacy and potential toxicity. In the absence of empirical data, computational models provide a valuable framework for predicting metabolic pathways. The metabolism of this compound is anticipated to be primarily governed by the Cytochrome P450 (CYP) superfamily of enzymes, which are responsible for the oxidative metabolism of a vast array of compounds. wikipedia.orgmdpi.comfrontiersin.org Additional metabolism may occur via other enzymes such as aldehyde oxidase (AO), particularly given the presence of the nitrogen-containing heterocyclic quinoline ring. ijprajournal.comacs.org
The primary sites of metabolism for this compound are predicted to be the propyl side chain and the quinoline ring system, with the amino group also being a potential site for modification. The likely metabolic transformations include oxidation, hydroxylation, and subsequent conjugation reactions.
Phase I Metabolism Predictions:
Oxidation of the Propyl Side Chain: The aliphatic propyl group at the 6-position is a prime target for CYP-mediated oxidation. This can occur at the α, β, or γ-carbon atoms, leading to the formation of primary, secondary, and tertiary alcohols. Further oxidation of these alcohol metabolites can yield corresponding aldehydes, ketones, and carboxylic acids. For instance, oxidation of the terminal methyl group would lead to a carboxylic acid derivative.
Aromatic Hydroxylation of the Quinoline Ring: The quinoline ring itself is susceptible to hydroxylation at various positions. The electron-donating nature of the amino and propyl groups can influence the regioselectivity of this reaction. Potential sites for hydroxylation include positions 5, 7, and 8 of the quinoline nucleus.
N-Oxidation of the Quinoline Nitrogen: The nitrogen atom within the quinoline ring can undergo oxidation to form an N-oxide metabolite. nih.gov This is a common metabolic pathway for heterocyclic aromatic compounds.
Metabolism of the Amino Group: The primary amino group at the 3-position can undergo several metabolic transformations, including N-acetylation, a common Phase II reaction that can sometimes occur as a primary metabolic step. Oxidative deamination is also a possibility, which would lead to the formation of a ketone at the 3-position.
Based on these general principles, several key metabolites of this compound can be predicted. The following table outlines the most probable Phase I metabolites and the enzymatic systems likely involved.
| Predicted Metabolite | Predicted Metabolic Reaction | Probable Enzymatic System |
| 6-(1-Hydroxypropyl)quinolin-3-amine | α-Hydroxylation of propyl chain | CYP450 |
| 6-(2-Hydroxypropyl)quinolin-3-amine | β-Hydroxylation of propyl chain | CYP450 |
| 6-(3-Hydroxypropyl)quinolin-3-amine | γ-Hydroxylation of propyl chain | CYP450 |
| 3-(3-Aminquinolin-6-yl)propanoic acid | Oxidation of propyl chain | CYP450, Aldehyde Dehydrogenase |
| This compound-N-oxide | N-Oxidation of quinoline N | CYP450, FMO |
| 6-Propyl-5-hydroxyquinolin-3-amine | Aromatic Hydroxylation | CYP450 |
| N-(6-Propylquinolin-3-yl)acetamide | N-Acetylation | N-acetyltransferase (NAT) |
| 6-Propylquinolin-3(4H)-one | Oxidative Deamination/Hydrolysis | CYP450 |
Interactive Data Table: Predicted Phase I Metabolites of this compound
Bioavailability Assessment
The oral bioavailability of a drug candidate is a crucial pharmacokinetic parameter, representing the fraction of an administered dose that reaches systemic circulation. mdpi.com Computational, or in silico, models are frequently used in the early stages of drug discovery to predict the bioavailability of novel compounds based on their physicochemical properties. healthinformaticsjournal.comrsc.orgmdpi.com The bioavailability of this compound can be theoretically assessed by examining key molecular descriptors that influence absorption, distribution, metabolism, and excretion (ADME).
Several well-established guidelines, such as Lipinski's Rule of Five, are used to predict the oral bioavailability of a compound. These rules are based on molecular properties that affect a drug's absorption and permeability. The key parameters for this compound are analyzed below:
Molecular Weight (MW): The molecular weight of this compound is approximately 200.28 g/mol . This is well within the ideal range (typically < 500 g/mol ) for good oral absorption and permeability. frontiersin.org
Lipophilicity (logP): The partition coefficient (logP) is a measure of a compound's lipophilicity. An optimal logP for oral bioavailability is generally considered to be between 1 and 3. mdpi.com While the experimentally determined logP for this compound is not readily available, computational predictions for structurally similar aminoquinolines suggest a moderate lipophilicity, which would be favorable for membrane permeation without compromising aqueous solubility.
Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors influences a molecule's ability to cross lipid membranes. This compound has two hydrogen bond donors (the -NH2 group) and two hydrogen bond acceptors (the nitrogen atoms in the quinoline ring and the amino group). These values are within the limits set by Lipinski's Rule (≤ 5 H-bond donors and ≤ 10 H-bond acceptors), suggesting good membrane permeability.
Polar Surface Area (TPSA): The Topological Polar Surface Area (TPSA) is another important predictor of drug absorption. For this compound, the TPSA is calculated to be approximately 38.91 Ų. This value is well below the typical threshold of 140 Ų associated with poor oral bioavailability, indicating a high probability of good intestinal absorption.
Aqueous Solubility: The presence of the basic amino group and the quinoline nitrogen suggests that this compound will exhibit reasonable aqueous solubility, particularly at the acidic pH of the stomach. rsc.org Good solubility is a prerequisite for absorption.
The following table summarizes the computationally predicted ADME properties of this compound based on its structure.
| Property | Predicted Value/Assessment | Implication for Bioavailability |
| Molecular Weight ( g/mol ) | ~200.28 | Favorable for absorption and diffusion |
| logP (o/w) | Moderate (predicted) | Balanced lipophilicity for membrane permeability and solubility |
| Hydrogen Bond Donors | 2 | Favorable for membrane permeability |
| Hydrogen Bond Acceptors | 2 | Favorable for membrane permeability |
| Polar Surface Area (TPSA) | ~38.91 Ų | High probability of good intestinal absorption |
| Aqueous Solubility | Moderate (predicted) | Sufficient for dissolution in the gastrointestinal tract |
| Lipinski's Rule of Five | Compliant | Likely to have good oral bioavailability |
Interactive Data Table: Predicted ADME Properties of this compound
Advanced Analytical and Spectroscopic Characterization of 6 Propylquinolin 3 Amine
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for probing the molecular structure of compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its atomic composition, connectivity, and chemical environment can be obtained. For 6-Propylquinolin-3-amine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provides a complete structural profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Analysis of ¹H and ¹³C NMR spectra, supported by two-dimensional (2D) NMR techniques, allows for the unambiguous assignment of all proton and carbon signals in this compound.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring system, the protons of the propyl group, and the amine proton.
Aromatic Region: The protons on the quinoline core will appear in the downfield region, typically between δ 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns are influenced by the positions of the amino and propyl substituents. For instance, the proton at the C2 position is expected to be a singlet and highly deshielded due to the adjacent nitrogen atom. The protons on the benzene (B151609) ring portion (C5, C7, C8) will show characteristic splitting patterns (e.g., doublets, triplets, or multiplets) based on their coupling with neighboring protons.
Aliphatic Region: The propyl group will give rise to three distinct signals: a triplet for the terminal methyl (CH₃) protons, a sextet for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (CH₂) protons attached to the quinoline ring. These signals will appear in the upfield region, typically between δ 0.9 and 3.0 ppm.
Amine Proton: The amine (NH₂) protons are expected to produce a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H2 | ~8.5 | s |
| H4 | ~7.8 | s |
| H5 | ~7.9 | d |
| H7 | ~7.4 | d |
| H8 | ~7.6 | d |
| -CH₂- (propyl, attached to ring) | ~2.7 | t |
| -CH₂- (propyl, middle) | ~1.7 | sext |
| -CH₃ (propyl, terminal) | ~1.0 | t |
| -NH₂ | Variable (broad s) | s (broad) |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. The spectrum of this compound is expected to show 12 distinct signals.
Aromatic Carbons: The nine carbons of the quinoline ring will resonate in the range of δ 110-150 ppm. The carbons directly attached to the nitrogen atom (C2 and C8a) will be significantly deshielded. The carbon bearing the amino group (C3) and the propyl group (C6) will also show characteristic shifts.
Aliphatic Carbons: The three carbons of the propyl group will appear in the upfield region of the spectrum (δ 10-40 ppm).
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C2 | ~145 |
| C3 | ~140 |
| C4 | ~120 |
| C4a | ~128 |
| C5 | ~129 |
| C6 | ~138 |
| C7 | ~125 |
| C8 | ~127 |
| C8a | ~147 |
| -CH₂- (propyl, attached to ring) | ~38 |
| -CH₂- (propyl, middle) | ~25 |
| -CH₃ (propyl, terminal) | ~14 |
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the assignments made from the 1D spectra. COSY experiments would establish the connectivity between adjacent protons (e.g., within the propyl chain and the aromatic rings), while HSQC would correlate each proton signal with its directly attached carbon atom.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound (C₁₂H₁₄N₂), the molecular weight is 186.25 g/mol .
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak ([M]⁺) at m/z 186. A key fragmentation pathway for alkyl-substituted quinolines is the benzylic cleavage, which in this case would involve the loss of an ethyl radical (•C₂H₅) from the propyl group to form a stable secondary carbocation, resulting in a significant peak at m/z 157 ([M-29]⁺). Another characteristic fragmentation would be the loss of a methyl radical (•CH₃) to give a peak at m/z 171 ([M-15]⁺). The fragmentation of the quinoline ring itself can also occur, leading to smaller fragment ions.
| m/z | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 186 | [C₁₂H₁₄N₂]⁺ (Molecular Ion) | - |
| 171 | [M - CH₃]⁺ | Loss of a methyl radical |
| 157 | [M - C₂H₅]⁺ | Benzylic cleavage, loss of an ethyl radical |
| 144 | [M - C₃H₆]⁺ | Loss of propene via McLafferty rearrangement |
| 117 | [C₈H₅N]⁺ | Fragmentation of the quinoline ring |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands.
N-H Stretching: The primary amine group (-NH₂) will show two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.
C-H Stretching: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl group will be observed just below 3000 cm⁻¹.
C=C and C=N Stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen double bonds of the quinoline ring will be found in the 1500-1650 cm⁻¹ region.
C-N Stretching: The C-N stretching of the aromatic amine is expected in the 1250-1350 cm⁻¹ range.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3450 - 3300 | N-H Stretch | Primary Amine |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 3000 - 2850 | C-H Stretch | Aliphatic (Propyl) |
| 1620 - 1500 | C=C and C=N Stretch | Aromatic Ring |
| 1340 - 1260 | C-N Stretch | Aromatic Amine |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Quinoline and its derivatives are known to exhibit strong UV absorption due to π-π* transitions within the aromatic system. The spectrum of this compound, likely recorded in a solvent such as ethanol (B145695) or methanol, is expected to show multiple absorption bands. Based on data for 3-aminoquinoline, characteristic absorption maxima (λ_max) are anticipated around 250 nm and 330 nm. The presence of the propyl and amino groups may cause slight shifts in the positions and intensities of these bands.
Chromatographic Methods for Purity Assessment and Quantitative Analysis
Chromatographic techniques are essential for separating components of a mixture and are widely used for assessing the purity of a compound and for its quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for determining the purity of non-volatile organic compounds. For this compound, a reverse-phase HPLC method would be suitable.
Stationary Phase: A C18 column is a common choice for the separation of aromatic compounds.
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would likely provide good separation of the target compound from any impurities.
Detection: A UV detector set at one of the compound's absorption maxima (e.g., 254 nm or a wavelength closer to its λ_max) would be used for detection and quantification. The purity of the compound can be determined by the area percentage of the main peak.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for the analysis of volatile and semi-volatile compounds.
X-ray Crystallography for Solid-State Structure Determination and Conformational Insights
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method would be instrumental in determining the exact solid-state structure of this compound, offering unparalleled insights into its molecular geometry, bond lengths, bond angles, and intermolecular interactions.
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The scattered X-rays provide information that, once processed, reveals the electron density distribution within the crystal, from which the atomic positions can be determined. For a molecule like this compound, this analysis would definitively confirm the connectivity of the propyl and amine groups to the quinoline core.
Furthermore, X-ray crystallography would elucidate the conformational details of the propyl group, such as the torsion angles of its carbon-carbon bonds, and the planarity of the quinoline ring system. It would also reveal the nature of intermolecular interactions, such as hydrogen bonding involving the amine group and potential π-π stacking interactions between the aromatic quinoline rings, which govern the packing of the molecules in the crystal lattice. This information is crucial for understanding the compound's physical properties and its potential interactions with biological targets.
A hypothetical crystallographic data table for this compound, representing typical parameters that would be determined, is presented below.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1002.5 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.245 |
| R-factor | < 0.05 |
Note: The values in this table are hypothetical and serve as an illustrative example of the data that would be obtained from an X-ray crystallographic analysis.
Elemental Analysis for Purity and Composition Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present, which can be compared to the theoretical values calculated from the molecular formula. For this compound (C₁₂H₁₄N₂), this analysis is crucial for verifying its empirical formula and assessing its purity.
The analysis is typically performed using a combustion method, where a sample of the compound is burned in an excess of oxygen. The resulting combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂), are collected and quantified. From the masses of these products, the mass percentages of carbon, hydrogen, and nitrogen in the original sample can be calculated.
A close agreement between the experimentally determined percentages and the theoretical values provides strong evidence for the compound's identity and purity. Significant deviations could indicate the presence of impurities, residual solvents, or an incorrect structural assignment.
Below is a data table showing the theoretical elemental composition of this compound.
| Element | Theoretical Mass % |
| Carbon | 77.38% |
| Hydrogen | 7.58% |
| Nitrogen | 15.04% |
Note: These are theoretical values calculated based on the molecular formula C₁₂H₁₄N₂.
Future Directions and Research Perspectives for 6 Propylquinolin 3 Amine
Rational Design of Novel 6-Propylquinolin-3-amine Derivatives with Enhanced Specificity and Potency
Rational drug design is a pivotal strategy for optimizing lead compounds like this compound. This approach relies on a deep understanding of the structure-activity relationships (SAR) to guide the synthesis of derivatives with improved therapeutic profiles. mdpi.comorientjchem.org
Key strategies for the rational design of this compound derivatives include:
Structural Modifications: The introduction of various substituents at different positions on the quinoline (B57606) ring can significantly modulate the compound's pharmacological properties. rsc.org For instance, the addition of electron-donating groups (e.g., -OCH3) or electron-withdrawing groups (e.g., -Cl, -F) can alter the electronic properties, lipophilicity, and receptor-binding affinities of the molecule. rsc.orgresearchgate.net SAR studies have demonstrated that such modifications can enhance anticancer, antibacterial, and antimalarial activities in other quinoline analogs. orientjchem.orgrsc.org
Hybridization: Creating hybrid molecules by combining the this compound scaffold with other known pharmacophores is a promising approach to develop agents with dual or synergistic modes of action. researchgate.net This strategy has been successfully employed to enhance the bioactivity of various heterocyclic compounds. researchgate.netnepjol.info
Computational Modeling: Techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) and comparative molecular field analysis (CoMFA) can be instrumental in designing novel derivatives. mdpi.com These methods help in understanding the steric and electrostatic contributions of different structural features to the biological activity, thereby guiding the synthesis of more potent and selective compounds. mdpi.com
| Design Strategy | Rationale | Potential Outcome |
| Substituent Modification | Alter electronic and steric properties to enhance target binding and pharmacokinetic profile. rsc.orgresearchgate.net | Increased potency and selectivity, improved metabolic stability. mdpi.comrsc.org |
| Molecular Hybridization | Combine with other pharmacophores to achieve synergistic or multi-target effects. researchgate.netresearchgate.net | Broader spectrum of activity, overcoming drug resistance. researchgate.net |
| Computational Modeling (3D-QSAR, CoMFA) | Predict biological activity based on 3D molecular structure and properties. mdpi.com | Focused synthesis of high-potential derivatives, reduced time and cost of discovery. mdpi.com |
Exploration of New Biological Targets and Unconventional Mechanisms of Action for Quinoline Scaffolds
While quinoline derivatives are known to target a range of biological entities, there is a vast, unexplored landscape of potential molecular targets and mechanisms of action. researchgate.net Future research should venture beyond conventional targets to unlock the full therapeutic potential of the this compound scaffold.
Areas for exploration include:
Novel Kinase Inhibition: Many quinoline-based compounds have shown efficacy as kinase inhibitors in cancer therapy. nih.gov Investigating the inhibitory potential of this compound and its derivatives against a broader panel of kinases, including those involved in less-explored signaling pathways, could reveal new anticancer applications.
Modulation of Immune Responses: Some quinoline compounds possess immunomodulatory properties. mdpi.comrsc.org Exploring the effects of this compound derivatives on immune cells and signaling pathways could lead to novel treatments for autoimmune diseases and inflammatory conditions. rsc.org
Targeting Protein-Protein Interactions: Disrupting key protein-protein interactions is an emerging strategy in drug discovery. The versatile quinoline scaffold can be adapted to design molecules that interfere with these interactions, opening up new avenues for therapeutic intervention in various diseases.
Unconventional Mechanisms: Research into unconventional mechanisms, such as the modulation of heme metabolism in malaria parasites or the inhibition of bacterial DNA gyrase, has been fruitful for other quinoline derivatives. mdpi.comnih.gov Investigating similar or entirely new mechanisms for this compound could lead to breakthrough discoveries.
Application of Advanced Artificial Intelligence and Machine Learning Algorithms in Quinoline Drug Discovery
Applications of AI and ML include:
Predictive Modeling: ML algorithms can be trained on large datasets of chemical compounds and their biological activities to predict the properties of new molecules. doaj.org This can be used to predict the bioactivity, toxicity, and pharmacokinetic profiles of novel this compound derivatives, helping to prioritize the most promising candidates for synthesis and testing. benthamdirect.comfrontiersin.org
De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs), can design entirely new molecules with desired properties. nih.govazoai.com These models can be trained on the structural features of known active quinoline compounds to generate novel this compound derivatives with high predicted potency and specificity. nih.govazoai.com
Reaction Prediction and Synthesis Planning: AI can predict the outcomes of chemical reactions and assist in planning the most efficient synthetic routes. researchgate.net This can accelerate the synthesis of new derivatives and help overcome challenges in chemical synthesis. researchgate.net
A notable example is the MedGAN model, which combines a Wasserstein GAN (WGAN) and a graph convolutional network (GCN) to generate novel quinoline-scaffold molecules. nih.govazoai.com This model has demonstrated success in producing a significant proportion of valid, novel, and drug-like quinoline compounds. nih.govazoai.com
Development of Sustainable and Scalable Synthetic Routes for Industrial Relevance
For any promising compound to translate from the laboratory to the clinic, the development of sustainable and scalable synthetic routes is crucial. acs.org Traditional methods for quinoline synthesis often involve harsh reaction conditions, hazardous chemicals, and multiple steps, which are not environmentally or economically viable for large-scale production. nih.govacs.org
Future research in this area should focus on:
Green Chemistry Approaches: The adoption of green chemistry principles is essential for developing environmentally friendly synthetic methods. ijpsjournal.comtandfonline.com This includes the use of greener solvents like water or ethanol (B145695), energy-efficient techniques such as microwave or ultrasound-assisted synthesis, and the use of non-toxic, renewable starting materials. researchgate.netijpsjournal.com
Catalysis: The development of novel catalysts, including organocatalysts and nanocatalysts, can lead to more efficient and selective syntheses. rsc.orgacs.org Metal-catalyzed reactions, particularly with earth-abundant metals like iron and copper, offer sustainable alternatives to precious metal catalysts. rsc.orgtandfonline.com
Continuous Flow Synthesis: Continuous flow chemistry provides a powerful platform for the scalable and efficient synthesis of quinolines. ucd.ie This technology offers advantages in terms of reaction control, safety, and productivity, making it well-suited for industrial applications. ucd.ie A continuous photochemical process has already been shown to generate various substituted quinolines in high yields and with significant throughput. ucd.ie
One-Pot and Multicomponent Reactions (MCRs): These strategies improve efficiency and reduce waste by combining multiple reaction steps into a single operation. rsc.orgbohrium.com The development of novel MCRs for the synthesis of this compound and its derivatives would be highly beneficial for large-scale production. rsc.org
| Synthetic Approach | Advantages |
| Green Chemistry | Reduced environmental impact, use of safer reagents, energy efficiency. nih.govijpsjournal.com |
| Novel Catalysis | Higher efficiency and selectivity, use of more sustainable catalysts. rsc.orgacs.org |
| Continuous Flow Synthesis | Scalability, improved safety and control, higher productivity. ucd.ie |
| One-Pot/Multicomponent Reactions | Increased atom economy, reduced waste, simplified procedures. rsc.org |
Integration of Multidisciplinary Approaches for Comprehensive Understanding of Quinoline-Based Compounds
A comprehensive understanding of the therapeutic potential and limitations of this compound requires a collaborative, multidisciplinary approach. mdpi.com Integrating expertise from various scientific fields is essential to bridge the gap between laboratory findings and clinical applications. mdpi.comresearchgate.net
Key areas for multidisciplinary collaboration include:
Medicinal Chemistry and Pharmacology: Close collaboration between medicinal chemists synthesizing new derivatives and pharmacologists evaluating their biological activity is fundamental to the drug discovery process. mdpi.com
Computational Biology and Chemistry: Integrating computational modeling with experimental work can accelerate the design-synthesize-test cycle and provide deeper insights into the molecular mechanisms of action. nih.gov
Toxicology and Pharmacokinetics: A thorough evaluation of the safety and ADME (absorption, distribution, metabolism, and excretion) properties of new compounds is critical for their development as drugs. researchgate.net Collaboration with toxicologists and pharmacokineticists is essential to identify and mitigate potential liabilities early in the development process. researchgate.net
Clinical Research: Ultimately, the goal is to translate promising compounds into effective therapies. bohrium.com Collaboration with clinicians is crucial for designing and conducting clinical trials to evaluate the efficacy and safety of new drug candidates in humans. mdpi.com
By fostering collaboration across these disciplines, researchers can gain a holistic understanding of this compound and its derivatives, paving the way for the development of innovative and impactful new medicines. mdpi.combohrium.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Propylquinolin-3-amine, and how can reaction conditions be optimized?
- Answer : Synthesis typically involves introducing substituents (propyl at position 6, amine at position 3) via Friedländer condensation or transition-metal-catalyzed coupling. Retrosynthesis tools (e.g., AI-powered models like Reaxys or PubChem data) can predict feasible pathways . Optimization includes adjusting temperature, catalyst loading (e.g., Pd/C for coupling), and solvent polarity. Characterization via H/C NMR and IR confirms regioselectivity and purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer : Key techniques include:
- NMR : H NMR identifies propyl chain protons (δ 0.8–1.5 ppm) and aromatic protons (δ 7.0–8.5 ppm). C NMR confirms quinoline backbone carbons (e.g., C-3 amine at ~150 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion ([M+H]) and fragments (e.g., loss of propyl group).
- IR : N-H stretches (~3300 cm) and aromatic C=C (~1600 cm) are diagnostic .
Q. How does the solubility profile of this compound vary across solvents?
- Answer : Solubility increases with temperature and solvent polarity. For analogs (e.g., 6-chloropyridazin-3-amine), methanol and DMF show higher solubility than non-polar solvents like toluene. Use the synthetic method (dissolving saturated solutions at controlled temperatures) and correlate data with the Apelblat equation to predict solubility .
Advanced Research Questions
Q. What computational strategies predict the biological activity of this compound derivatives?
- Answer : 3D-QSAR models (e.g., CoMFA, CoMSIA) map steric/electronic effects of substituents. For triazine analogs, such models achieved R > 0.85 when validated against anticancer activity data . Molecular docking (e.g., AutoDock Vina) can simulate interactions with targets like DNA topoisomerases or kinase domains .
Q. How do structural modifications at the 6-position influence biological activity?
- Answer : SAR studies show that bulkier groups (e.g., propyl vs. methyl) enhance lipophilicity and membrane permeability but may reduce solubility. For example, 6-methylquinolin-3-amine exhibits moderate antimicrobial activity, while chloro-substituted analogs show higher cytotoxicity .
Q. What statistical methods resolve contradictions in reported biological activity data?
- Answer : Meta-analysis using the Paule-Mandel estimator or restricted maximum likelihood (REML) quantifies between-study variance. The Q-profile method calculates confidence intervals to assess heterogeneity, while funnel plots detect publication bias .
Methodological Guidance
Q. How should dose-response experiments for this compound be designed?
- Answer : Prioritize:
- Concentration Range : Use logarithmic dilutions (e.g., 0.1–100 µM) to capture EC.
- Controls : Include vehicle (DMSO) and positive controls (e.g., doxorubicin for cytotoxicity).
- Replicates : Triplicate measurements to account for variability .
Q. What are best practices for systematic reviews on quinoline derivatives?
- Answer : Follow Cochrane Handbook guidelines:
- Databases : Use PubMed, Web of Science, and Embase for comprehensive coverage (avoid Google Scholar due to low reproducibility) .
- Search Strings : Combine terms like "this compound" AND ("synthesis" OR "biological activity") with Boolean operators.
- Screening : PRISMA flow diagrams to document study selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
